3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone
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Overview
Description
3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone: is a chemical compound with the molecular formula C17H16F2O and a molecular weight of 274.31 g/mol . It is characterized by the presence of two fluorine atoms and a propiophenone backbone, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone typically involves the reaction of 3,4-difluorobenzaldehyde with 2,5-dimethylphenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the modification and optimization of pharmacokinetic and pharmacodynamic properties .
Industry: Industrially, 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 3’,4’-Difluoro-3-(2,5-dimethylphenyl)acetophenone
- 3’,4’-Difluoro-3-(2,5-dimethylphenyl)benzophenone
- 3’,4’-Difluoro-3-(2,5-dimethylphenyl)butyrophenone
Uniqueness: 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propiophenone backbone. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSJNRDXRRFPFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644761 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-08-0 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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